Aprutumab Ixadotin

ADC FGFR2 Selectivity

Aprutumab Ixadotin (BAY is an antibody-drug conjugate (ADC) composed of a fully human anti-FGFR2 monoclonal antibody (BAY conjugated via a non-cleavable linker to an Auristatin W derivative payload. It is the first ADC developed to target Fibroblast Growth Factor Receptor 2 (FGFR2).

Molecular Formula C57H95N9O11
Molecular Weight 1082.4 g/mol
CAS No. 1708947-48-1
Cat. No. B12779818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprutumab Ixadotin
CAS1708947-48-1
Molecular FormulaC57H95N9O11
Molecular Weight1082.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1
InChIKeyRCSZIBSPHRZNRQ-BTZXMIIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aprutumab Ixadotin (CAS 1708947-48-1): The First FGFR2-Targeting ADC for Solid Tumor Research


Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) composed of a fully human anti-FGFR2 monoclonal antibody (BAY 1179470) conjugated via a non-cleavable linker to an Auristatin W derivative payload [1]. It is the first ADC developed to target Fibroblast Growth Factor Receptor 2 (FGFR2) [2]. Preclinical studies demonstrated potent anti-tumor activity in FGFR2-amplified gastric and breast cancer models, but a Phase I clinical trial (NCT02368951) was terminated early due to unexpected toxicities and a Maximum Tolerated Dose (MTD) below the predicted therapeutic threshold [3].

Why FGFR2-Targeted ADCs Like Aprutumab Ixadotin Are Not Interchangeable


Direct substitution of Aprutumab Ixadotin with another FGFR-targeting ADC or small molecule inhibitor is not scientifically justified due to its unique structural and functional properties. The conjugate's combination of a specific anti-FGFR2 antibody (BAY 1179470) binding FGFR2-IIIb and FGFR2-IIIc isoforms, a non-cleavable linker, and a novel Auristatin W derivative payload dictates its internalization, intracellular trafficking, metabolite release kinetics, and resultant toxicity profile [1]. The Phase I trial demonstrated a unique toxicity profile, including dose-limiting corneal microcysts and proteinuria, that was not predicted by preclinical models and differs from other auristatin-based ADCs [2]. These distinct pharmacologic and toxicologic characteristics preclude the interchangeability of Aprutumab Ixadotin with other agents targeting the same pathway, even those with similar payloads.

Quantitative Differentiation of Aprutumab Ixadotin: Comparator-Based Evidence for Procurement


In Vitro Potency and FGFR2-Dependent Selectivity

Aprutumab Ixadotin demonstrates high potency and selectivity for FGFR2-expressing cells. In vitro, it exhibited cytotoxic activity in the low nanomolar to subnanomolar range and was more than 100-fold selective against FGFR2-negative cell lines, distinguishing it from a non-targeted control ADC [1].

ADC FGFR2 Selectivity In Vitro

In Vivo Tumor Enrichment of Payload

Pharmacokinetic analysis in a mouse xenograft model showed that the toxophore metabolite of Aprutumab Ixadotin was enriched more than 30-fold in FGFR2-positive NCI-H716 tumors compared to healthy tissues [1]. This contrasts with the distribution of a free payload, which would not exhibit such targeted accumulation.

ADC Pharmacokinetics Tumor Targeting Xenograft

In Vivo Efficacy in FGFR2-Amplified PDX Models

In preclinical patient-derived xenograft (PDX) models, Aprutumab Ixadotin treatment led to significant tumor growth inhibition and regression in models of gastric and breast cancer [1]. Specifically, it inhibited tumor growth in a PDX model of FGFR2-amplified ovarian cancer [2]. This efficacy is dependent on FGFR2 amplification or high mRNA expression, a predictive biomarker not applicable to pan-FGFR small molecule inhibitors like AZD4547 [3].

ADC FGFR2 In Vivo Efficacy PDX Model

Clinical Safety and Tolerability Profile in Phase I

In a Phase I clinical trial (NCT02368951) involving 20 patients with advanced solid tumors, Aprutumab Ixadotin demonstrated a Maximum Tolerated Dose (MTD) of 0.2 mg/kg [1]. Dose-limiting toxicities (DLTs) included thrombocytopenia, proteinuria, and corneal epithelial microcysts, observed at doses ≥0.4 mg/kg [1]. The trial was terminated early as the MTD was below the preclinical therapeutic threshold [1]. This contrasts with the clinical profiles of other auristatin-based ADCs, which may have different DLTs and MTDs.

ADC Phase I Safety Tolerability

Validated Research Applications for Aprutumab Ixadotin


Investigating ADC Payload and Linker Toxicity

Aprutumab Ixadotin serves as a critical tool compound for studying the mechanisms of unexpected toxicities associated with novel ADC payload-linker combinations. Its unique clinical toxicity profile, including dose-limiting corneal microcysts and proteinuria not seen with other auristatin-based ADCs, provides a specific model system for mechanistic toxicology studies aimed at improving the preclinical predictability of ADC safety [1].

Studying Resistance to FGFR-Targeted Therapies

This ADC is a valuable reagent for research into acquired resistance to FGFR pathway inhibition. Aprutumab Ixadotin has demonstrated in vivo efficacy in a patient-derived xenograft (PDX) model of gastric cancer that developed resistance to the pan-FGFR small molecule inhibitor AZD4547 [2]. This makes it a relevant tool for dissecting resistance mechanisms and evaluating therapeutic strategies to overcome them.

Developing FGFR2-Positive Cancer Models

Preclinical studies have established that FGFR2 amplification or high mRNA expression predicts high efficacy of Aprutumab Ixadotin in both cell line-based and patient-derived xenograft models [3]. This compound can be used to validate and characterize new in vitro and in vivo models of FGFR2-driven cancers, including gastric, breast, and ovarian cancer, based on their response to targeted ADC therapy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprutumab Ixadotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.